molecular formula C21H13ClN2O6 B3532595 5-chloro-2-({[2-(2-furylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid

5-chloro-2-({[2-(2-furylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid

Cat. No. B3532595
M. Wt: 424.8 g/mol
InChI Key: UGCMUKUXNTUIEQ-UHFFFAOYSA-N
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Description

The compound “5-chloro-2-({[2-(2-furylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid” is a chlorobenzoic acid that is 4-chlorobenzoic acid substituted by a (furan-2-ylmethyl)amino and a sulfamoyl group at position 2 and 5 respectively . It is a diuretic used in the treatment of congestive heart failure .


Synthesis Analysis

A series of 2-amino benzoic acid derivatives were synthesized by following the general pathway depicted in Schemes 1 and 2. The amide/anilide derivatives of 2-amino benzoic acid were prepared by addition of amines/anilines to a solution of 2-amino benzoyl chloride . The ester derivative having the quinoline nucleus was obtained by the reaction of 2-amino benzoyl chloride .


Molecular Structure Analysis

The molecular formula of the compound is C12H11ClN2O5S . The average mass is 330.744 Da and the monoisotopic mass is 330.007721 Da . The 1H NMR spectra of synthesized compounds showed a multiplet signal at δ 7.02–8.98 ppm corresponding to the presence of aromatic nucleus .


Chemical Reactions Analysis

The compound is part of a series of 2-amino benzoic acid derivatives that were found to be bacteriostatic and fungistatic in action . QSAR studies performed by the development of one target and multi target models indicated that multi-target model was effective in describing the antimicrobial activity as well demonstrated the effect of structural parameters viz. LUMO, 3 χ v and W on antimicrobial activity of 2-amino benzoic acid derivatives .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C12H11ClN2O5S and an average mass of 330.744 Da . More detailed physical and chemical properties are not available in the retrieved sources.

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

5-chloro-2-[[2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN2O6/c22-12-4-6-17(16(9-12)21(28)29)23-18(25)11-3-5-14-15(8-11)20(27)24(19(14)26)10-13-2-1-7-30-13/h1-9H,10H2,(H,23,25)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCMUKUXNTUIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C(C=C(C=C4)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-2-({[2-(2-furylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid
Reactant of Route 2
5-chloro-2-({[2-(2-furylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid
Reactant of Route 3
Reactant of Route 3
5-chloro-2-({[2-(2-furylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid
Reactant of Route 4
Reactant of Route 4
5-chloro-2-({[2-(2-furylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid
Reactant of Route 5
5-chloro-2-({[2-(2-furylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid
Reactant of Route 6
5-chloro-2-({[2-(2-furylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid

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